molecular formula C13H9F2NO B1421525 2-(3,5-Difluorobenzoyl)-6-methylpyridine CAS No. 1187164-65-3

2-(3,5-Difluorobenzoyl)-6-methylpyridine

Cat. No.: B1421525
CAS No.: 1187164-65-3
M. Wt: 233.21 g/mol
InChI Key: WAXUVYVQJPYZNE-UHFFFAOYSA-N
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Description

3,5-Difluorobenzoyl Chloride is a chemical compound with the molecular formula C7H3ClF2O . It’s a colorless to light yellow clear liquid .


Synthesis Analysis

3,5-Difluorobenzoyl Chloride can be synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile . The reaction sequence involves nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The molecular weight of 3,5-Difluorobenzoyl Chloride is 176.55 g/mol . The monoisotopic mass is 175.984055 Da .


Physical and Chemical Properties Analysis

3,5-Difluorobenzoyl Chloride has a boiling point of 173-175°C and a density of 1.5 . Its refractive index is 1.5031 (lit.) . It reacts with water and is moisture sensitive .

Scientific Research Applications

Synthesis and Characterization

  • Fluorine-containing pyrido[1,2-a]quinazolin-6-ones : Utilizes 2-aminopyridine and 2-amino-5-methylpyridine with tetrafluorobenzoyl chloride to create N,N’-diaroylpyridinium salts, which are converted into pyridoquinazolin-6-ones. These derivatives are characterized using 19F and 13C NMR spectroscopy and 2D heteronuclear HetCOR and HMBC experiments (Nosova et al., 2004).

Molecular and Crystal Structure Studies

  • Organic Acid–Base Salts from 2-amino-6-methylpyridine : Investigates the crystalline structures of organic acid-base salts derived from 2-amino-6-methylpyridine, providing insights into their molecular and crystal structures through techniques like FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction (Thanigaimani et al., 2015).

  • 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one Structure Analysis : Presents an experimental and theoretical analysis of a novel phthalide derivative's structure, including X-ray diffraction, IR spectroscopy, and quantum chemical computations (Yılmaz et al., 2020).

Chemical Synthesis Approaches

  • Synthesis of Imidazo[1,2-a]pyridines : Discusses various strategies for synthesizing imidazopyridine, a fused bicyclic heterocycle recognized for its applications in medicinal and material science (Bagdi et al., 2015).

  • Conversion of 2-Aminopyridines into 5-Substituted Derivatives : Explains the process of benzotriazolylmethylation of 2-aminopyridines and the subsequent synthesis of various 5-substituted 2-aminopyridines, highlighting innovative synthesis methods (Katritzky et al., 1995).

Electrocatalytic Processes

  • Electrocatalytic Carboxylation with CO2 : Explores an electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2, demonstrating a new method with implications in sustainable chemistry (Feng et al., 2010).

Molecular Docking and Antimicrobial Studies

  • Synthesis of 1,3,4-Oxadiazolines with Antimicrobial Properties : Details the synthesis of novel oxadiazole derivatives from 6-methyl nicotinate and their antimicrobial and antioxidant activities, along with molecular docking studies (Shyma et al., 2013).

  • Inhibition Studies on Carbonic Anhydrase Isoenzymes : Investigates a novel amino salicylato salt and its Cu(II) complex for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating potential medicinal applications (Yenikaya et al., 2011).

Safety and Hazards

3,5-Difluorobenzoyl Chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It’s recommended to avoid heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name

(3,5-difluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXUVYVQJPYZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222322
Record name (3,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-65-3
Record name (3,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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